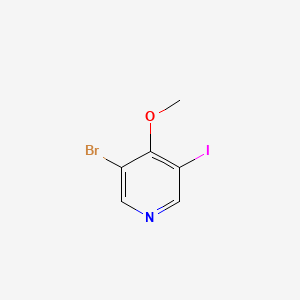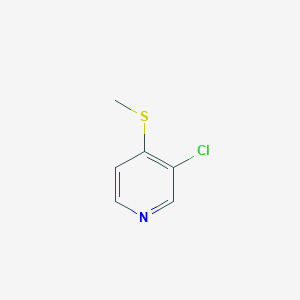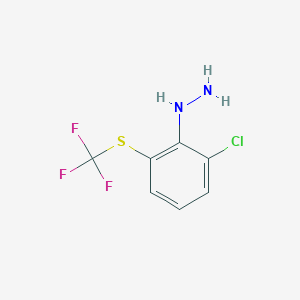![molecular formula C13H8BrN B14076612 7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
7-Bromobenzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromobenzo[h]quinoline is an aromatic heterocyclic compound with the molecular formula C13H8BrN It consists of a quinoline ring system substituted with a bromine atom at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[h]quinoline typically involves the bromination of benzo[h]quinoline. One common method is the electrophilic aromatic substitution reaction, where benzo[h]quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromobenzo[h]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include partially hydrogenated quinolines and fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Bromobenzo[h]quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: The compound is investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 7-Bromobenzo[h]quinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. In material science, the compound’s electronic properties are exploited to develop advanced materials with specific functionalities.
Comparación Con Compuestos Similares
Benzo[h]quinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
8-Bromobenzo[h]quinoline: Bromine substitution at the 8th position, leading to different chemical and biological properties.
Quinoline: A simpler structure without the benzo-fused ring, resulting in different reactivity and applications.
Uniqueness: 7-Bromobenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 7th position enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical research.
Propiedades
Fórmula molecular |
C13H8BrN |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
7-bromobenzo[h]quinoline |
InChI |
InChI=1S/C13H8BrN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
Clave InChI |
XMRNYBKUPTZTSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


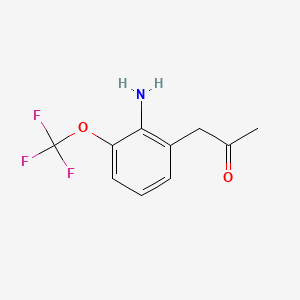
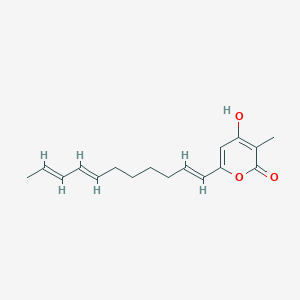
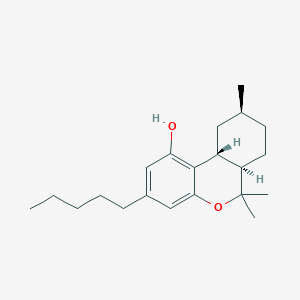
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
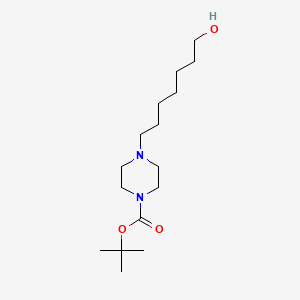
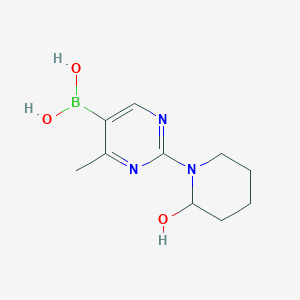
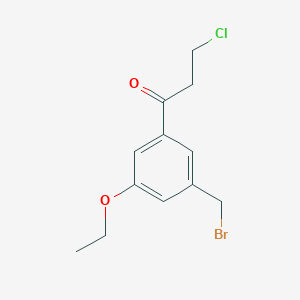
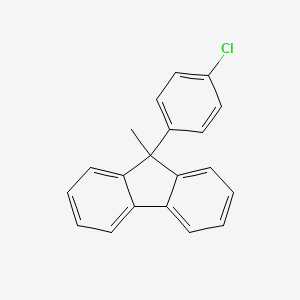
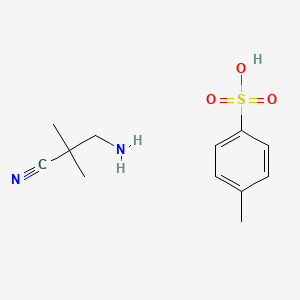
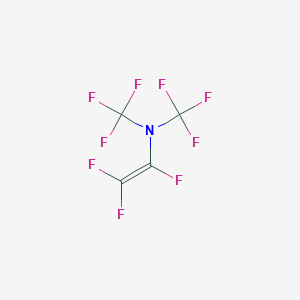
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
